Benzenebutanoic acid, alpha,2-diamino-3-(beta-D-glucopyranosyloxy)-gamma-oxo-

Description

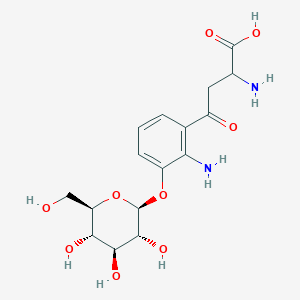

The compound "Benzenebutanoic acid, alpha,2-diamino-3-(beta-D-glucopyranosyloxy)-gamma-oxo-" is a structurally complex benzenebutanoic acid derivative. Its core structure consists of a benzene ring attached to a four-carbon chain terminating in a carboxylic acid (butanoic acid). Key substituents include:

- Alpha-diamino group: Two amino groups at the alpha position (adjacent to the carboxylic acid).

- Beta-D-glucopyranosyloxy moiety: A glycosidic linkage at the second carbon, introducing a hydrophilic sugar group.

- Gamma-oxo group: A ketone at the third carbon from the carboxylic acid.

Properties

Molecular Formula |

C16H22N2O9 |

|---|---|

Molecular Weight |

386.35 g/mol |

IUPAC Name |

2-amino-4-[2-amino-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-oxobutanoic acid |

InChI |

InChI=1S/C16H22N2O9/c17-7(15(24)25)4-8(20)6-2-1-3-9(11(6)18)26-16-14(23)13(22)12(21)10(5-19)27-16/h1-3,7,10,12-14,16,19,21-23H,4-5,17-18H2,(H,24,25)/t7?,10-,12-,13+,14-,16-/m1/s1 |

InChI Key |

SYBDIVKHFDAAJV-IIGCVACPSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)N)C(=O)CC(C(=O)O)N |

Canonical SMILES |

C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)N)C(=O)CC(C(=O)O)N |

Origin of Product |

United States |

Biological Activity

Benzenebutanoic acid, alpha,2-diamino-3-(beta-D-glucopyranosyloxy)-gamma-oxo- is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C16H22N2O9, and it has a molecular weight of approximately 386.35 g/mol. The compound features a benzene ring linked to a butanoic acid chain, along with amino and glucopyranosyl functional groups, which suggest various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H22N2O9 |

| Molecular Weight | 386.35 g/mol |

| IUPAC Name | 2-amino-4-[2-amino-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-oxobutanoic acid |

| CAS Number | 23224-46-6 |

Biological Activity

Research indicates that benzenebutanoic acid, alpha,2-diamino-3-(beta-D-glucopyranosyloxy)-gamma-oxo- exhibits several biological activities:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in biological systems.

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage due to various neurotoxic agents.

- Anti-inflammatory Properties : It has been observed to reduce inflammation in cellular models.

- Antimicrobial Activity : There is evidence of its effectiveness against certain bacterial strains.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound might modulate receptors associated with neurotransmission and immune responses.

Case Studies and Research Findings

- Antioxidant Study : In vitro studies demonstrated that benzenebutanoic acid derivatives significantly reduced reactive oxygen species (ROS) levels in cultured cells.

- Neuroprotection : A study involving neuronal cell lines showed that treatment with the compound led to a decrease in apoptosis markers when exposed to neurotoxic substances.

- Anti-inflammatory Response : Research indicated that the compound effectively downregulated pro-inflammatory cytokines in macrophage models.

Comparative Analysis with Related Compounds

The unique structure of benzenebutanoic acid, alpha,2-diamino-3-(beta-D-glucopyranosyloxy)-gamma-oxo- allows for enhanced solubility and potential interactions compared to similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Kynurenine | Contains an indole structure | Involved in tryptophan metabolism |

| Anthranilic Acid | Contains an amino group and carboxylic acid | Known for its role in the synthesis of tryptophan |

| 5-Hydroxyindoleacetic Acid | Indole derivative with hydroxyl and carboxyl groups | Metabolite of serotonin; involved in neurotransmission |

| 4-Aminobenzoic Acid | Para-amino group on a benzene ring | Used as a dye and in pharmaceuticals |

The combination of glucopyranosyl and amino functional groups in benzenebutanoic acid enhances its solubility and biological interactions compared to the other compounds listed.

Comparison with Similar Compounds

Sodium Phenylbutyrate (4-Phenylbutanoic Acid Sodium Salt)

Structure: A simpler benzenebutanoic acid derivative with a phenyl group at the fourth carbon and a sodium salt at the carboxylic acid. Key Properties:

Comparison :

- The target compound’s glucosyl and diamino groups likely enhance hydrophilicity compared to sodium phenylbutyrate. However, the sodium salt in phenylbutyrate ensures rapid systemic absorption, whereas the glucosyl group may influence tissue-specific targeting or metabolic stability.

- The gamma-oxo group in the target compound could alter its reactivity or binding affinity compared to phenylbutyrate’s unmodified carbon chain.

Benzenebutanoic Acid, 4,5-Diethoxy-2-methyl-γ-oxo- (CAS 41826-96-4)

Structure : Features a benzene ring with 4,5-diethoxy and 2-methyl substituents, along with a gamma-oxo group.

Key Properties :

Comparison :

- Substituent Effects: The diethoxy and methyl groups in this analog increase lipophilicity compared to the target compound’s polar glucosyl and amino groups. This would reduce aqueous solubility but improve membrane permeability.

- Acidity: The pKa of 4.52 suggests moderate acidity, similar to typical carboxylic acids. The target compound’s diamino groups may raise its pKa, altering ionization under physiological conditions.

Comparative Data Table

*Note: Specific data for the target compound is absent in the provided evidence; predictions are based on structural features.

Research Implications and Limitations

- Structural Insights : The glucosyl moiety in the target compound may confer glycosidase-targeting properties, unlike the metabolically inert sodium phenylbutyrate.

- Data Gaps: No experimental data on the target compound’s synthesis, stability, or bioactivity is available in the provided sources.

- Synthetic Challenges: The complex substituents (e.g., glucosyl, diamino) likely pose synthesis hurdles compared to simpler analogs like sodium phenylbutyrate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.